molecular formula C16H15N5O2S B5578856 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B5578856
M. Wt: 341.4 g/mol
InChI Key: GPIWLDXLOGEKOQ-UHFFFAOYSA-N
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Description

2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile is a complex organic compound with a molecular formula of C16H15N5O2S This compound features a purine derivative linked to a benzonitrile moiety through a sulfanyl-methyl bridge

Properties

IUPAC Name

2-[(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-19-12-13(20(2)16(23)21(3)14(12)22)18-15(19)24-9-11-7-5-4-6-10(11)8-17/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIWLDXLOGEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=C3C#N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative, 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine, is synthesized through a series of reactions starting from xanthine or its derivatives.

    Thioether Formation: The purine derivative is then reacted with a thiol compound to form the sulfanyl-methyl intermediate.

    Coupling with Benzonitrile: The final step involves coupling the sulfanyl-methyl intermediate with benzonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The purine moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The benzonitrile group may enhance its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide: A purine derivative with similar structural features but different functional groups.

    Diethyl 2-bromo-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)malonate: Another purine derivative with a malonate ester group.

    Diethyl 2-chloro-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)malonate: Similar to the above but with a chloro substituent.

Uniqueness

The uniqueness of 2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile lies in its combination of a purine derivative with a benzonitrile moiety, linked through a sulfanyl-methyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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